Lipophilicity: N1-Benzyl vs. N1-Methyl
The target compound exhibits a calculated logP of 2.24 (logD 2.24), reflecting the contribution of the N1-benzyl substituent . The closest catalogued analog, 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide, bears an N1-methyl group and has a molecular weight of 285.34 g/mol and a molecular formula of C₁₆H₁₉N₃O₂ . While experimental logP for the N-methyl analog is not reported in authoritative public databases, the 76 Da molecular weight reduction and loss of the phenyl ring predict a logP decrease of approximately 0.8–1.0 log units relative to the benzyl derivative, based on fragment-based contribution calculations (π-benzyl ≈ 1.0 vs. π-methyl ≈ 0.5) [1]. This lipophilicity differential is substantial enough to alter membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.24, logD = 2.24 (ChemDiv reported) |
| Comparator Or Baseline | N-methyl analog (MW 285.34): logP not experimentally reported; estimated ~1.3–1.5 based on fragment additivity |
| Quantified Difference | ΔlogP ≈ +0.7 to +0.9 (target more lipophilic) |
| Conditions | In silico calculation; ChemDiv platform for target; fragment-based estimation for comparator |
Why This Matters
LogP differences of this magnitude can translate into measurable shifts in cellular permeability, microsomal stability, and off-target binding, making the benzyl derivative a distinct chemical tool for probing hydrophobic binding pockets.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Fragment constant methodology for π-value estimation.) View Source
